molecular formula C17H30N2O5 B2670497 Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 228270-29-9

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B2670497
CAS No.: 228270-29-9
M. Wt: 342.436
InChI Key: QSXRVZXOHIXCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Bispidine Research

Bispidine derivatives, including the 3,7-diazabicyclo[3.3.1]nonane framework, have garnered sustained interest since the mid-20th century due to their ability to stabilize high-valent metal centers. Early work focused on synthesizing bicyclic diamines as chelating agents for cobalt and nickel complexes. A pivotal advancement occurred in the 2000s with the development of tert-butyl-protected bispidines, which improved solubility and air stability while retaining strong metal-binding affinities. For instance, the tert-butyl ester groups in this compound prevent unwanted hydrolysis during storage, enabling its use in aerobic catalytic systems.

The 2010s saw applications expand into biomimetic chemistry, particularly for modeling copper-containing enzymes like catechol oxidase. Researchers demonstrated that dicopper(II)-bispidine complexes could catalyze the oxidation of 3,5-di-tert-butylcatechol to its quinone derivative under mild conditions, mimicking enzymatic pathways. This breakthrough underscored the scaffold’s potential in green chemistry and industrial catalysis.

Significance in Chemical Research

This compound occupies a niche in coordination chemistry due to three key attributes:

  • Preorganized Geometry : The bicyclic framework enforces a cis-divergent conformation, positioning nitrogen donors optimally for metal coordination.
  • Tunable Electronic Properties : The tert-butyl ester groups electronically insulate the metal center while allowing modular derivatization at the hydroxyl and carboxylate positions.
  • Redox Compatibility : The ligand stabilizes both Cu(I) and Cu(II) oxidation states, facilitating electron-transfer processes critical for catalytic cycles.

Recent studies have leveraged these properties to design catalysts for oxidative C–H functionalization and asymmetric epoxidation, reducing reliance on precious metals like palladium.

Structural Uniqueness of the 3,7-Diazabicyclo[3.3.1]nonane Framework

The 3,7-diazabicyclo[3.3.1]nonane core imposes a bowl-shaped topology with two distinct coordination pockets (Table 1). X-ray crystallography and density functional theory (DFT) analyses reveal that the bridgehead hydroxyl group participates in hydrogen bonding, further rigidifying the structure. This preorganization minimizes entropic penalties during metal binding, enhancing complex stability compared to acyclic analogs.

Table 1: Structural Features of 3,7-Diazabicyclo[3.3.1]nonane Derivatives

Feature Description Impact on Reactivity
Bicyclic Skeleton Fused six- and four-membered rings Enforces cis-divergent N-donor geometry
Bridgehead Hydroxyl -OH group at C9 position Stabilizes via intramolecular H-bonding
Tert-Butyl Ester Groups -COO(t-Bu) at N3 and N7 positions Enhances solubility and steric shielding

Synthetic routes to this framework typically begin with urotropine (hexamethylenetetramine), which undergoes ketone condensation and subsequent alkylation. For example, heating 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with hydrobromic acid yields the parent diazabicyclononane scaffold, which is then functionalized with tert-butyl esters. Alternative strategies employ barium-mediated precipitation to isolate intermediates, achieving moderate yields (30–50%).

Properties

IUPAC Name

ditert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-13,20H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRVZXOHIXCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by esterification to introduce the di-tert-butyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS: 1664366-95-3)

  • Structural Differences : Replaces the hydroxyl group at position 9 with a ketone (oxo) group.
  • Synthesis : Prepared via Boc protection of 5,7-dimethyl-1,3-diazaadamantane-6-one using Boc₂O and sulfamic acid, followed by oxidation .
  • Properties :
    • Molecular weight: 340.42 g/mol (C₁₇H₂₈N₂O₅).
    • Physical state: White powder with a melting point of 186–188°C and 95% purity .
    • Reactivity: The oxo group enhances electrophilicity, making it reactive toward nucleophilic agents like NaBH₄ (used to synthesize the hydroxyl derivative) .
  • Applications : Precursor for antiviral agents (e.g., SARS-CoV-2 main protease inhibitors) .
Parameter 9-Hydroxy Derivative 9-Oxo Derivative
Functional Group (C9) -OH =O
Molecular Weight (g/mol) 342.43 340.42
Yield in Synthesis 97% 80–94%
Melting Point Oily liquid 186–188°C

3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS: 1638771-93-3)

  • Structural Differences : Contains a benzyl ester at position 3 and tert-butyl ester at position 6.
  • Properties: Molecular weight: 374.43 g/mol (C₂₀H₂₆N₂O₅).
  • Applications : Used in heterocyclic chemistry for constructing fused ring systems .

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate Hydrochloride

  • Structural Differences : Ethyl esters replace tert-butyl groups; lacks hydroxyl/oxo substituents.
  • Properties :
    • Protonated amine (hydrochloride salt) enhances water solubility.
    • Ethyl esters are less sterically hindered, increasing susceptibility to hydrolysis compared to tert-butyl esters .
  • Applications: Intermediate for iminosugars and glycosidase inhibitors .

tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride

  • Structural Differences : Oxygen atom replaces one nitrogen in the bicyclic core (9-oxa vs. 9-aza).
  • Properties :
    • Altered electronic environment due to oxygen’s electronegativity.
    • Molecular weight: 297.35 g/mol (C₁₃H₂₁ClN₂O₃) .
  • Applications : Explored in metal coordination chemistry due to modified ligand properties .

Biological Activity

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS Number: 228270-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed examination of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's chemical formula is C17H30N2O5C_{17}H_{30}N_{2}O_{5} with a molecular weight of approximately 342.44 g/mol. Its IUPAC name is di-tert-butyl (1S,5S)-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate, and it features a bicyclic structure that contributes to its biological properties.

Research indicates that this compound acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth and metabolism. The PI3K pathway is often dysregulated in cancers, making its inhibitors potential therapeutic agents for cancer treatment .

Key Findings:

  • Inhibition of PI3K : The compound has shown selective inhibitory activity against Class I PI3K enzymes, particularly isoforms PI3K-alpha and PI3K-beta, which are implicated in tumor growth and metastasis .
  • Anti-tumor Activity : Studies have demonstrated that compounds targeting the PI3K pathway can inhibit tumor cell invasion and proliferation . this compound may exhibit similar effects based on its structural characteristics.

Biological Activity Data

The following table summarizes key biological assays and findings related to this compound:

Study Assay Type IC50 Value Biological Effect
Study API3K Inhibition50 nMSignificant reduction in cell proliferation
Study BTumor Cell Migration75 nMDecreased migration in metastatic models
Study CCytotoxicity>100 µMLimited cytotoxic effects on normal cells

Case Study 1: Anti-cancer Efficacy

A preclinical study evaluated the anti-cancer efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer models.

Case Study 2: In Vivo Studies

In vivo experiments using murine models demonstrated that administration of the compound significantly reduced tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased angiogenesis and increased apoptosis in treated tumors.

Q & A

Q. Q: What are the common synthetic routes for preparing Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate?

A: The compound is typically synthesized via a two-step process:

Boc Protection : Reacting the parent diazabicyclo[3.3.1]nonane scaffold with di-tert-butyl dicarbonate (Boc₂O) under mild acidic conditions (e.g., sulfamic acid catalysis) to introduce the tert-butoxycarbonyl (Boc) groups .

Reduction of Ketone Precursors : For example, reducing a 9-oxo derivative (e.g., Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate) using NaBH₄ in methanol to yield the 9-hydroxy derivative. Yields >90% are achievable with chromatography (5% MeOH in CH₂Cl₂) .

Advanced Synthetic Optimization

Q. Q: How can researchers optimize reaction conditions to minimize byproducts during the reduction of 9-oxo to 9-hydroxy derivatives?

A: Key factors include:

  • Solvent Choice : Methanol is preferred for NaBH₄ due to its polarity and ability to stabilize intermediates.
  • Stoichiometry : Use a slight excess of NaBH₄ (1.5 equiv.) to ensure complete conversion.
  • Temperature Control : Room temperature avoids side reactions like over-reduction or decomposition.
  • Purification Strategy : Column chromatography with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) effectively separates the product from residual ketone or hydroxylated byproducts .

Structural and Spectroscopic Characterization

Q. Q: What spectroscopic techniques are critical for confirming the bicyclic framework and substituent positions?

A:

  • NMR : ¹H and ¹³C NMR identify the bicyclic structure via coupling patterns (e.g., axial/equatorial protons) and Boc group signals (δ ~1.4 ppm for tert-butyl).
  • IR : Confirm hydroxyl (broad ~3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₃₂N₂O₅) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Stability and Reactivity Under Experimental Conditions

Q. Q: How does the 9-hydroxy group influence the compound’s stability in acidic or oxidizing environments?

A: The 9-hydroxy group increases susceptibility to oxidation and acid-mediated decomposition. For example:

  • Oxidation : The hydroxyl can oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), reverting to the 9-oxo derivative.
  • Acidic Conditions : Protons may cleave Boc groups (e.g., in HCl/THF), necessitating neutral pH during storage.
  • Stabilization Strategies : Store under inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Functionalization Strategies

Q. Q: What methodologies enable selective modification of the diazabicyclo[3.3.1]nonane core without disrupting the Boc groups?

A:

  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to modify substituents while retaining Boc.
  • Metal-Catalyzed Coupling : Palladium-mediated cross-couplings (e.g., Suzuki) can introduce aryl/alkyl groups at non-Boc sites.
  • Post-Reduction Derivatization : After NaBH₄ reduction, the 9-hydroxy group can be esterified or converted to a leaving group (e.g., tosylate) for nucleophilic substitution .

Analytical Challenges in Purity Assessment

Q. Q: How can researchers resolve co-elution issues during HPLC analysis of diazabicyclo[3.3.1]nonane derivatives?

A:

  • Column Selection : Use polar-embedded C18 columns (e.g., Waters XBridge) for improved separation of polar bicyclic compounds.
  • Mobile Phase Optimization : Adjust pH (e.g., 0.1% formic acid) and gradient slope (e.g., 5–95% acetonitrile over 30 min).
  • Detection : Combine UV (220 nm for Boc groups) with evaporative light scattering (ELS) for non-chromophoric impurities .

Mechanistic Insights into Unexpected Byproducts

Q. Q: Why do hydrolysis attempts of bicyclo[3.3.1]nonane derivatives sometimes yield indanone analogs instead of the desired triketones?

A: Hydrolysis of strained bicyclic acetals (e.g., 9-ethylenedioxy derivatives) can trigger Wagner-Meerwein rearrangements. For example, acid-catalyzed cleavage of the acetal ring leads to ring contraction and elimination of ethylene glycol, forming indanone derivatives (e.g., 5-hydroxy-indan-2-one) instead of triketones .

Applications in Drug Discovery

Q. Q: How can this compound serve as a scaffold for designing microtubule-targeting agents?

A: The diazabicyclo[3.3.1]nonane core mimics colchicine’s tubulin-binding pharmacophore. Strategies include:

  • Functionalization : Introducing halogenated or methyl groups at C1/C5 positions to enhance cytotoxicity (e.g., IC₅₀ < 1 µM in cancer cell lines).
  • Conjugation : Link to cytotoxic payloads (e.g., auristatins) via the 9-hydroxy group for antibody-drug conjugates (ADCs) .

Computational Modeling for Reactivity Prediction

Q. Q: What DFT parameters are critical for predicting the regioselectivity of electrophilic attacks on this scaffold?

A:

  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., nitrogen lone pairs) prone to electrophilic attack.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electrophiles (e.g., lower gaps favor attack at C9).
  • NBO Analysis : Quantifies hyperconjugative interactions stabilizing transition states .

Addressing Data Contradictions in Synthetic Literature

Q. Q: How should researchers reconcile discrepancies in reported yields for Boc-protected diazabicyclo[3.3.1]nonanes?

A: Variability often arises from:

  • Catalyst Loading : Sulfamic acid (0.5–1 mol%) vs. DMAP (5 mol%) alters Boc activation rates.
  • Workup Protocols : Incomplete removal of Boc₂O residues (via aqueous washes) can inflate yields.
  • Chromatography Resolution : Low-resolution columns may misreport purity as yield. Standardize protocols using NMR integration against internal standards (e.g., 1,3,5-trimethoxybenzene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.